N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents like the Vilsmeier–Haack reagent . For instance, the compound (E)-N-(aryl)-N ′-(1-(thiophen-2-yl)ethylidene)formohydrazide was prepared when V. H. reagent reacted with (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine in an ice-bath followed by stirring the reaction mixture at 75 °C for 6 hours .Scientific Research Applications
Corrosion Inhibition
One application of compounds similar to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is in the field of corrosion inhibition. Sappani and Karthikeyan (2014) investigated the use of similar furan and sulfonamide derivatives as inhibitors for mild steel corrosion in acidic environments. These compounds showed increased inhibition efficiency with higher concentrations and acted as mixed-type inhibitors (Sappani & Karthikeyan, 2014).
Antibacterial and Antioxidant Activities
Another study by Sokmen et al. (2014) explored the antibacterial, antiurease, and antioxidant activities of sulfonamide derivatives. These compounds demonstrated effective antiurease and antioxidant activities, suggesting their potential in medical and biochemical applications (Sokmen et al., 2014).
Chelating Properties
In the field of coordination chemistry, Varde and Acharya (2017) studied the chelating properties of metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, closely related to the structure of interest. These compounds were evaluated for their potential in forming metal complexes, which could have applications in various industrial and pharmaceutical contexts (Varde & Acharya, 2017).
Ocular Hypotensive Properties
Investigating the potential medical applications, a study by Graham et al. (1989) on benzo[b]thiophene-2-sulfonamide derivatives, which are structurally similar, revealed their utility as topically active inhibitors of ocular carbonic anhydrase, useful in treating glaucoma (Graham et al., 1989).
Drug Metabolism Studies
In the field of pharmacology, the study of drug metabolism is crucial. Zmijewski et al. (2006) focused on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using a microbial-based system, which demonstrates the relevance of sulfonamide derivatives in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).
Anticancer and Antiviral Activities
Exploring potential therapeutic applications, Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated them for their anticancer and radiosensitizing properties. This study highlights the potential of sulfonamide compounds in oncology (Ghorab et al., 2015). Additionally, Chen et al. (2010) synthesized sulfonamide derivatives with anti-tobacco mosaic virus activity, indicating their antiviral potential (Chen et al., 2010).
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c20-25(21,16-2-3-17-13(11-16)7-10-23-17)19-8-5-15-1-4-18(24-15)14-6-9-22-12-14/h1-4,6,9,11-12,19H,5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJTXLKZPFLFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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